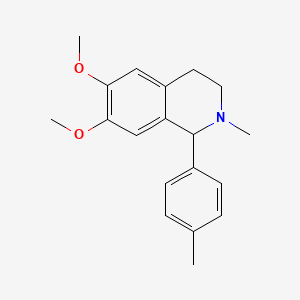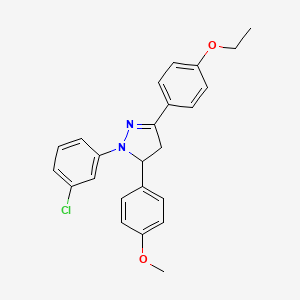
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid compound found in several plant species. It has been widely used in traditional Chinese medicine for its analgesic, sedative, and anti-inflammatory properties. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and GABA. L-THP has been shown to increase dopamine release in the striatum, which may contribute to its therapeutic effects in Parkinson's disease. In schizophrenia, L-THP has been shown to modulate the glutamatergic system, which may improve cognitive function.
Biochemical and Physiological Effects
L-THP has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. L-THP has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. L-THP has also been shown to increase the expression of neurotrophic factors, which may promote neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
L-THP has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, L-THP also has several limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for L-THP research, including:
1. Development of novel L-THP derivatives with improved pharmacokinetic properties and therapeutic efficacy.
2. Investigation of the potential of L-THP as a neuroprotective agent in various neurodegenerative diseases.
3. Exploration of the potential of L-THP as a therapeutic agent in cancer, as it has been shown to have anti-tumor activity.
4. Examination of the potential of L-THP in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects.
5. Investigation of the potential of L-THP as a therapeutic agent in addiction, particularly in the treatment of opioid addiction.
In conclusion, L-THP is a natural alkaloid compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act on several neurotransmitter systems. L-THP has several advantages for lab experiments, but also has several limitations. Future research directions include the development of novel L-THP derivatives and investigation of its potential therapeutic applications in various diseases.
Synthesemethoden
L-THP can be extracted from several plant species, including Corydalis and Stephania. However, the extraction process is highly complex and time-consuming, making it difficult to obtain L-THP in large quantities. Alternatively, L-THP can be synthesized in the laboratory using various chemical methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Wissenschaftliche Forschungsanwendungen
L-THP has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, L-THP has been shown to improve motor function and reduce neuronal damage. In schizophrenia, L-THP has been shown to improve cognitive function and reduce symptoms. In addiction, L-THP has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-14(8-6-13)19-16-12-18(22-4)17(21-3)11-15(16)9-10-20(19)2/h5-8,11-12,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLDTMLFNFLJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)
![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)